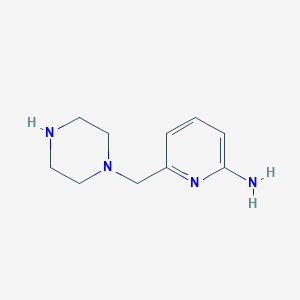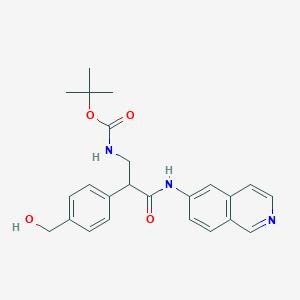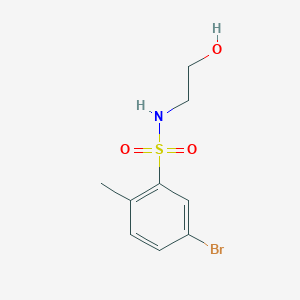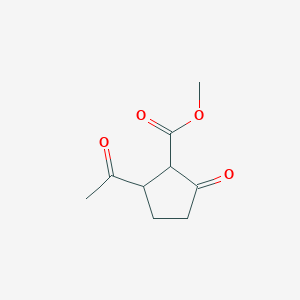![molecular formula C16H21BrO5 B8454233 methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate](/img/structure/B8454233.png)
methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is a complex organic compound with a unique structure that combines bromine, methyl, and tetrahydropyran groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate typically involves multiple steps. One common route includes the bromination of a precursor compound followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as pyridinium tribromide for bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Reaction conditions vary but often involve temperatures ranging from -78°C to 150°C and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
科学的研究の応用
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, while the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Lacks the tetrahydropyran and ethoxy groups, making it less complex.
Methyl 2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate: Similar structure but without the bromine atom.
Methyl 3-bromo-2-methyl-6-ethoxybenzoate: Similar but lacks the tetrahydropyran group.
Uniqueness
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is unique due to the combination of bromine, methyl, and tetrahydropyran groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
特性
分子式 |
C16H21BrO5 |
|---|---|
分子量 |
373.24 g/mol |
IUPAC名 |
methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H21BrO5/c1-11-12(17)6-7-13(15(11)16(18)19-2)20-9-10-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-10H2,1-2H3 |
InChIキー |
MAUISGCHAUMYSC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C(=O)OC)OCCOC2CCCCO2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8454189.png)

![6,7-Dichloro-5-hydroxy-2,3-dimethylbenzo[b]thiophene](/img/structure/B8454206.png)


![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)
![2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide](/img/structure/B8454250.png)


